3-Pentafluoroethyl-1h-pyrazine-2-thione
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Overview
Description
Preparation Methods
The synthesis of 3-Pentafluoroethyl-1h-pyrazine-2-thione can be achieved through several routes. One common method involves the reduction of 2-mercaptopyrazine during its crystallization with isonicotinic acid N-oxide in ethanol solution . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
3-Pentafluoroethyl-1h-pyrazine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pentafluoroethyl-1h-pyrazine-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pentafluoroethyl-1h-pyrazine-2-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
3-Pentafluoroethyl-1h-pyrazine-2-thione can be compared with other similar compounds, such as:
Pyrazine-2(1H)-thione: This compound is structurally similar but lacks the pentafluoroethyl group, which may result in different chemical and biological properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazine core but have different substituents and biological activities.
The uniqueness of this compound lies in its pentafluoroethyl group, which can significantly influence its chemical reactivity and biological activity compared to other pyrazine derivatives.
Properties
Molecular Formula |
C6H3F5N2S |
---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione |
InChI |
InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-4(14)13-2-1-12-3/h1-2H,(H,13,14) |
InChI Key |
ASFHVQOWWJBOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=S)N1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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